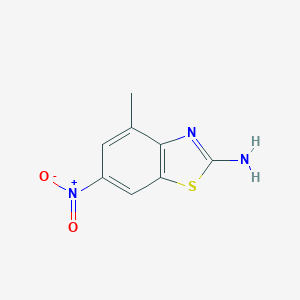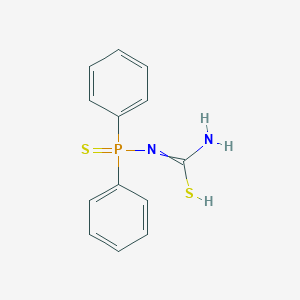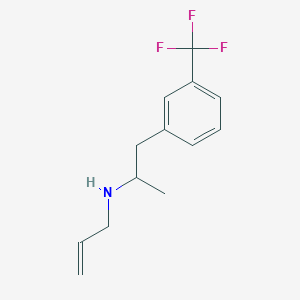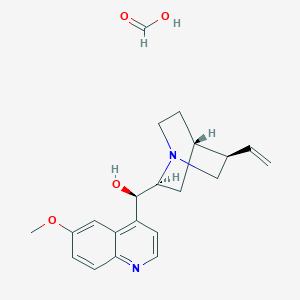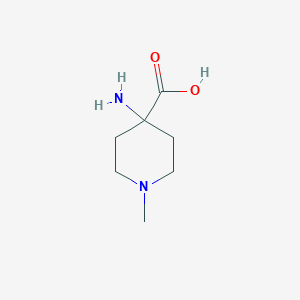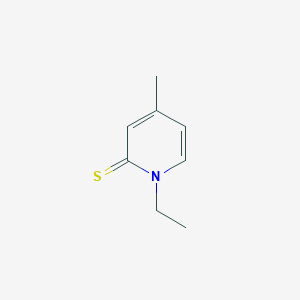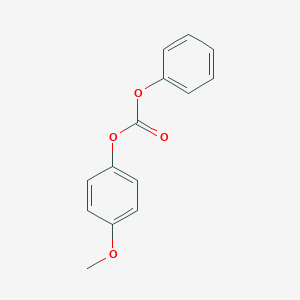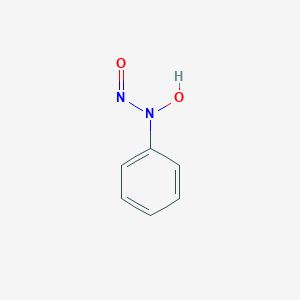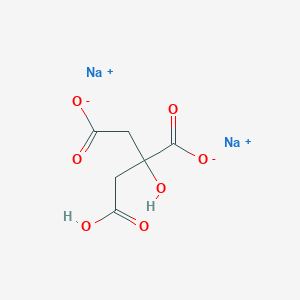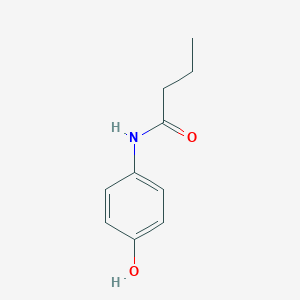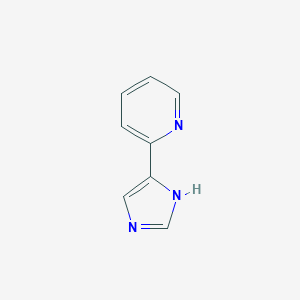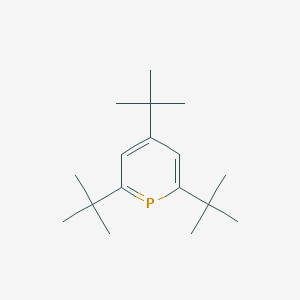
四氯铜酸锂,0.1M 四氢呋喃溶液
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithium;tetrachlorocopper(2-) is a chemical compound with the molecular formula Li₂CuCl₄. It is also known as dilithium tetrachlorocuprate(II). This compound is characterized by its dark orange color and is sensitive to moisture. It is primarily used in various chemical reactions, particularly in the field of organic synthesis .
科学研究应用
Dilithium;tetrachlorocopper(2-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
Target of Action
Lithium Tetrachlorocuprate, also known as Dilithium Tetrachlorocopper(II), is primarily used as a catalyst in organic synthesis . Its primary targets are alkyl halides and alkyl Grignard reagents . It facilitates the coupling of these reagents, which is a crucial step in many organic reactions .
Mode of Action
The compound interacts with its targets (alkyl halides and alkyl Grignard reagents) by facilitating their coupling . This is achieved through a process known as nucleophilic substitution, where the compound acts as a nucleophile, donating an electron pair to form a chemical bond .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of various organic compounds through its catalytic action .
Result of Action
The primary result of Lithium Tetrachlorocuprate’s action is the successful coupling of alkyl halides with alkyl Grignard reagents . This leads to the formation of new organic compounds, which can be used in various applications, including the development of pharmaceuticals and other chemical products .
Action Environment
The efficacy and stability of Lithium Tetrachlorocuprate can be influenced by various environmental factors. These include the temperature and solvent used in the reaction . For instance, the compound is typically used in a solution of Tetrahydrofuran (THF), and the concentration of the compound in the solution can impact its catalytic activity .
准备方法
Dilithium;tetrachlorocopper(2-) can be synthesized through the reaction of copper(II) chloride with lithium chloride in a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolving copper(II) chloride in THF.
- Adding lithium chloride to the solution.
- Stirring the mixture at room temperature until the reaction is complete .
Industrial production methods involve similar steps but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
化学反应分析
Dilithium;tetrachlorocopper(2-) undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where it acts as either an oxidizing or reducing agent.
Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon bonds.
Coupling Reactions: It is used as a catalyst in coupling reactions involving alkyl halides and Grignard reagents.
Common reagents and conditions used in these reactions include alkyl halides, Grignard reagents, and THF as the solvent. Major products formed from these reactions are typically organic compounds with new carbon-carbon bonds .
相似化合物的比较
Dilithium;tetrachlorocopper(2-) can be compared with other similar compounds such as:
Lithium tetrachlorocuprate: Similar in structure and reactivity.
Copper(II) chloride: Used in similar reactions but lacks the lithium component.
Grignard reagents: Used in coupling reactions but have different reactivity and conditions.
The uniqueness of dilithium;tetrachlorocopper(2-) lies in its ability to act as a catalyst in specific coupling reactions, providing high yields and selectivity under mild conditions .
属性
IUPAC Name |
dilithium;tetrachlorocopper(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJWWBBBSCXJMS-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Cu-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuLi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
